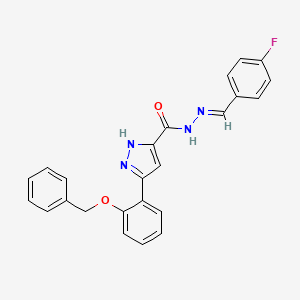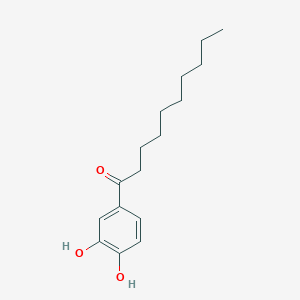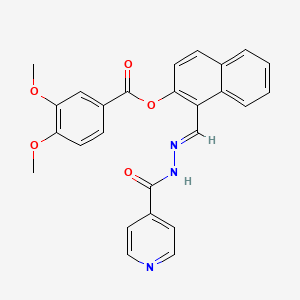![molecular formula C18H12BrN3OS2 B12016644 (5E)-2-(4-bromophenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606962-23-6](/img/structure/B12016644.png)
(5E)-2-(4-bromophenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-2-(4-bromophenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a bromophenyl group, a methylsulfanylbenzylidene group, and a thiazolotriazole core. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
合成路线和反应条件: (5E)-2-(4-溴苯基)-5-[4-(甲硫基)苄叉基][1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮的合成通常涉及多步有机反应。一种常见的方法包括在碱的存在下将4-溴苯甲醛与4-(甲硫基)苄叉基缩合以形成中间产物。然后在酸性条件下将该中间产物与硫代氨基脲环化,得到最终的噻唑并三唑化合物。
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但规模更大,利用间歇反应器和连续流系统来优化产率和纯度。严格控制反应条件以确保有效地形成所需产物,同时最大程度地减少副产物。
化学反应分析
反应类型:
氧化: 该化合物可以发生氧化反应,特别是在甲硫基处,导致形成亚砜或砜。
还原: 还原反应可以针对溴苯基,可能将其转化为苯基。
取代: 溴苯基中的溴原子可以在适当的条件下被各种亲核试剂(如胺或硫醇)取代。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢或间氯过氧苯甲酸。
还原: 通常使用诸如氢化锂铝或硼氢化钠之类的还原剂。
取代: 亲核取代反应通常需要碱(例如碳酸钾)和合适的溶剂(如二甲基甲酰胺)的存在。
主要产品:
氧化: 亚砜或砜。
还原: 苯基衍生物。
取代: 根据所用亲核试剂的不同,各种取代的噻唑并三唑衍生物。
科学研究应用
化学: 该化合物用作更复杂分子合成的构建块,特别是在开发新材料和催化剂方面。
生物学: 在生物学研究中,由于其独特的结构特征可能与生物靶标相互作用,因此研究了该化合物作为抗菌剂和抗癌剂的潜力。
医学: 初步研究表明该化合物可能具有治疗潜力,特别是在治疗某些癌症和细菌感染方面。
工业: 在工业领域,正在探索该化合物在开发具有特定性能的新聚合物和先进材料方面的应用。
作用机制
(5E)-2-(4-溴苯基)-5-[4-(甲硫基)苄叉基][1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮的作用机制涉及它与细胞内特定分子靶标的相互作用。据信该化合物会抑制某些对细胞存活和增殖至关重要的酶或蛋白质。例如,在癌细胞中,它可能会抑制参与DNA复制或修复的酶,从而导致细胞死亡。确切的分子途径和靶标仍在研究中,但该化合物诱导凋亡(程序性细胞死亡)的能力是研究的重点领域。
相似化合物的比较
类似化合物:
- (5E)-2-(4-氯苯基)-5-[4-(甲硫基)苄叉基][1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮
- (5E)-2-(4-氟苯基)-5-[4-(甲硫基)苄叉基][1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮
- (5E)-2-(4-碘苯基)-5-[4-(甲硫基)苄叉基][1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮
独特性: (5E)-2-(4-溴苯基)-5-[4-(甲硫基)苄叉基][1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮的独特性在于其溴苯基,与它的氯,氟和碘类似物相比,它赋予了不同的电子和空间特性
属性
CAS 编号 |
606962-23-6 |
|---|---|
分子式 |
C18H12BrN3OS2 |
分子量 |
430.3 g/mol |
IUPAC 名称 |
(5E)-2-(4-bromophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H12BrN3OS2/c1-24-14-8-2-11(3-9-14)10-15-17(23)22-18(25-15)20-16(21-22)12-4-6-13(19)7-5-12/h2-10H,1H3/b15-10+ |
InChI 键 |
HUFRHXDBCMWFQU-XNTDXEJSSA-N |
手性 SMILES |
CSC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |
规范 SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-(2-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016564.png)
![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12016574.png)

![2-Methoxyethyl 7-methyl-3-oxo-2-(4-(pentyloxy)benzylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12016580.png)
![methyl 4-{1-[2-(diethylamino)ethyl]-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B12016584.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016590.png)
![4-{(E)-[2-({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B12016597.png)
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12016598.png)

![11-[(5Z)-5-(1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12016622.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12016628.png)


